molecular formula C10H9ClF2N2O2 B11051638 Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-

Propanimidoyl chloride, N-[[[(2,4-difluorophenyl)amino]carbonyl]oxy]-

Cat. No.: B11051638
M. Wt: 262.64 g/mol
InChI Key: XCFSXBDWACVBHR-UHFFFAOYSA-N
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Description

(1-CHLOROPROPYLIDENE)AMINO N-(2,4-DIFLUOROPHENYL)CARBAMATE is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in agriculture, medicine, and industry due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-CHLOROPROPYLIDENE)AMINO N-(2,4-DIFLUOROPHENYL)CARBAMATE typically involves the reaction of 1-chloropropylideneamine with 2,4-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

(1-CHLOROPROPYLIDENE)AMINO N-(2,4-DIFLUOROPHENYL)CARBAMATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

(1-CHLOROPROPYLIDENE)AMINO N-(2,4-DIFLUOROPHENYL)CARBAMATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-CHLOROPROPYLIDENE)AMINO N-(2,4-DIFLUOROPHENYL)CARBAMATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of enzyme activity and interference with cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-CHLOROPROPYLIDENE)AMINO N-(2,4-DIFLUOROPHENYL)CARBAMATE stands out due to its unique combination of a chloropropylidene group and a difluorophenyl carbamate moiety. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from chemical synthesis to potential therapeutic uses .

Properties

Molecular Formula

C10H9ClF2N2O2

Molecular Weight

262.64 g/mol

IUPAC Name

(1-chloropropylideneamino) N-(2,4-difluorophenyl)carbamate

InChI

InChI=1S/C10H9ClF2N2O2/c1-2-9(11)15-17-10(16)14-8-4-3-6(12)5-7(8)13/h3-5H,2H2,1H3,(H,14,16)

InChI Key

XCFSXBDWACVBHR-UHFFFAOYSA-N

Canonical SMILES

CCC(=NOC(=O)NC1=C(C=C(C=C1)F)F)Cl

Origin of Product

United States

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